4-Chloro-2-(difluoromethoxy)phenol
Overview
Description
4-Chloro-2-(difluoromethoxy)phenol is a synthetic organic compound with the molecular formula C7H5ClF2O2 It is characterized by the presence of a chloro group, a difluoromethoxy group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)phenol typically involves the difluoromethylation of phenol derivatives. One common method is the reaction of phenol with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium hydroxide or potassium carbonate . This reaction proceeds under mild conditions and yields the desired difluoromethoxy-substituted phenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of non-ozone depleting difluorocarbene reagents has provided more environmentally friendly alternatives for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)phenol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chloro or difluoromethoxy groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but with a fluorine atom and a methyl group instead of a chloro and difluoromethoxy group.
2-Chloro-2,2-difluoroacetophenone: Contains a difluoromethyl group and a chloro group but differs in the overall structure.
Uniqueness
4-Chloro-2-(difluoromethoxy)phenol is unique due to the presence of both a chloro and a difluoromethoxy group on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(difluoromethoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O2/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXULNQDTMIWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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